molecular formula C26H32O16 B12385566 Glomeratide A

Glomeratide A

Cat. No.: B12385566
M. Wt: 600.5 g/mol
InChI Key: SPUNWOKDIZRYJZ-CFIYEIEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glomeratide A is a benzophenone C-glucoside compound known for its hepatoprotective properties. It has shown significant protective effects against d-galactosamine-induced hepatotoxicity in rat liver epithelial stem-like cells .

Chemical Reactions Analysis

Types of Reactions

Glomeratide A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Glomeratide A has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and benzophenone derivatives.

    Biology: Investigated for its protective effects on liver cells and potential therapeutic applications.

    Medicine: Explored for its hepatoprotective properties and potential use in treating liver diseases.

Mechanism of Action

Glomeratide A exerts its hepatoprotective effects by targeting specific molecular pathways. It protects liver cells from d-galactosamine-induced toxicity by modulating oxidative stress and inflammatory responses. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glomeratide A is unique due to its specific glycosylation pattern and its potent hepatoprotective effects. Its ability to protect liver cells from d-galactosamine-induced toxicity sets it apart from other similar compounds .

Properties

Molecular Formula

C26H32O16

Molecular Weight

600.5 g/mol

IUPAC Name

(4-hydroxy-3-methoxyphenyl)-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone

InChI

InChI=1S/C26H32O16/c1-40-9-4-7(2-3-8(9)29)15(30)12-18(33)13(25-23(38)21(36)16(31)10(5-27)41-25)20(35)14(19(12)34)26-24(39)22(37)17(32)11(6-28)42-26/h2-4,10-11,16-17,21-29,31-39H,5-6H2,1H3/t10-,11-,16-,17-,21+,22+,23-,24-,25+,26+/m1/s1

InChI Key

SPUNWOKDIZRYJZ-CFIYEIEJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.